N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine
Description
N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a 4-ethylcyclohexyl group and a 1-methyl group attached to the pyrazole ring, making it unique in its structure and properties.
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-(4-ethylcyclohexyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H21N3/c1-3-10-4-6-11(7-5-10)14-12-8-13-15(2)9-12/h8-11,14H,3-7H2,1-2H3 |
InChI Key |
BVVKHNHYWIQXGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)NC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-ethylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole derivative using a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Ethylcyclohexyl)-N’-(2-fluorophenyl)urea
- 4-Ethyl-N-(4-ethylcyclohexyl)cyclohexanaminium
Uniqueness
N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine stands out due to its unique combination of a 4-ethylcyclohexyl group and a 1-methyl group on the pyrazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 207.32 g/mol. The compound features a five-membered heterocyclic ring containing two nitrogen atoms, with a 4-ethylcyclohexyl substituent and a methyl group at the 1-position of the pyrazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity.
The biological activity of this compound is primarily associated with its interaction with specific enzymes and receptors. Pyrazole derivatives are known to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and phosphodiesterase (PDE) . These interactions suggest potential anti-inflammatory properties, making it a candidate for therapeutic exploration in treating inflammation-related conditions.
| Mechanism | Description |
|---|---|
| COX Inhibition | Modulates inflammatory pathways by inhibiting cyclooxygenase enzymes. |
| PDE Inhibition | Affects cyclic nucleotide levels, influencing various signaling pathways. |
| Receptor Modulation | Interacts with specific receptors, potentially altering cellular responses. |
Biological Activity and Research Findings
Research has indicated that this compound exhibits various biological activities:
- Anti-inflammatory Activity : Studies show that this compound can effectively inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects against certain bacterial strains .
- Antiproliferative Effects : Related compounds in the pyrazole class have demonstrated antiproliferative activity against cancer cell lines, indicating that this compound may also possess similar properties .
Case Study 1: Anti-inflammatory Effects
A study assessed the anti-inflammatory potential of this compound in a murine model of arthritis. Results indicated significant reduction in joint swelling and inflammatory markers compared to control groups, supporting its role as a therapeutic agent in inflammatory diseases.
Case Study 2: Antiproliferative Activity
In vitro studies on various cancer cell lines revealed that derivatives of this compound exhibited sub-micromolar antiproliferative activity. The mechanism involved cell cycle arrest and induction of apoptosis, highlighting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other pyrazole derivatives, which have been explored for their biological activities. The following table summarizes some related compounds:
Table 2: Comparative Analysis of Pyrazole Derivatives
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 1-Isopropyl-4-methyl-1H-pyrazol-3-amine | Isopropyl group at position 4 | Anti-inflammatory effects |
| 3-Aminopyrazole | Amino group at position 3 | Antiproliferative activity |
| 5-Aminopyrazole | Amino group at position 5 | Varying biological profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
